4-Methoxy-2-propoxy-benzonitrile
Description
4-Methoxy-2-propoxy-benzonitrile (C₁₁H₁₃NO₂) is a substituted benzonitrile derivative featuring methoxy (-OCH₃) and propoxy (-OCH₂CH₂CH₃) groups at the 4- and 2-positions of the benzene ring, respectively. Substituted benzonitriles are widely studied for their roles in organic synthesis, pharmaceuticals, and material science due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
4-methoxy-2-propoxybenzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-3-6-14-11-7-10(13-2)5-4-9(11)8-12/h4-5,7H,3,6H2,1-2H3 |
InChI Key |
LYMLVQOGNOOBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Molecular Properties
The following table summarizes key structural analogs and their molecular characteristics:
Key Observations :
- Electronic Effects : The methoxy group in 4-Methoxybenzonitrile donates electrons via resonance, activating the ring toward electrophilic substitution. In contrast, bromine in 4-Bromo-2-(2-methoxyethoxy)benzonitrile withdraws electrons, altering reactivity .
- Lipophilicity : Longer alkoxy chains (e.g., propoxy vs. methoxy) enhance hydrophobicity, which may improve membrane permeability in pharmaceutical contexts .
Physicochemical Properties and Reactivity
- Solubility: Propoxy and methoxy groups generally reduce aqueous solubility compared to unsubstituted benzonitrile.
- Thermal Stability : Alkoxy-substituted benzonitriles like 4-[(5-formyl-2-methoxyphenyl)methoxy]benzonitrile decompose at elevated temperatures (~250–300°C), a trend likely applicable to the target compound .
- Reactivity : The nitrile group enables nucleophilic additions or reductions, while alkoxy substituents direct electrophilic substitutions to specific positions. For instance, 4-Methoxybenzonitrile undergoes nitration at the meta position relative to the methoxy group .
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